molecular formula C37H66O5 B1256065 [(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate

[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate

Cat. No.: B1256065
M. Wt: 590.9 g/mol
InChI Key: YFBCIDURFTWKDQ-OGFNIKLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate is a diglyceride, a type of glycerolipid, which consists of a glycerol backbone bonded to two fatty acid chains. The specific fatty acids in this compound are palmitic acid (16:0) and gamma-linolenic acid (18:3(6Z,9Z,12Z)). This compound is known for its role in various biological processes and its presence in human blood .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate typically involves the esterification of glycerol with the respective fatty acids. The reaction conditions often include the use of catalysts such as sulfuric acid or enzymes like lipases to facilitate the esterification process. The reaction is usually carried out under controlled temperatures to ensure the stability of the polyunsaturated fatty acid .

Industrial Production Methods

Industrial production of diglycerides, including this compound, often involves the use of enzymatic processes due to their specificity and mild reaction conditions. Enzymatic glycerolysis of triglycerides is a common method, where specific lipases are used to selectively hydrolyze triglycerides to diglycerides .

Chemical Reactions Analysis

Types of Reactions

[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate has several applications in scientific research:

Mechanism of Action

The mechanism by which [(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate exerts its effects involves its incorporation into cell membranes, where it can influence membrane fluidity and signaling pathways. The gamma-linolenic acid component can be metabolized to produce anti-inflammatory eicosanoids, which play a role in reducing inflammation and modulating immune responses .

Comparison with Similar Compounds

Similar Compounds

    DG(160/183(9Z,12Z,15Z)/00): Another diglyceride with a different configuration of the polyunsaturated fatty acid.

    DG(160/182(9Z,12Z)/00): Contains linoleic acid instead of gamma-linolenic acid.

    DG(160/181(9Z)/00): Contains oleic acid, a monounsaturated fatty acid.

Uniqueness

[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate is unique due to the presence of gamma-linolenic acid, which is less common compared to other polyunsaturated fatty acids. This gives it distinct biological properties, particularly its anti-inflammatory effects .

Properties

Molecular Formula

C37H66O5

Molecular Weight

590.9 g/mol

IUPAC Name

[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate

InChI

InChI=1S/C37H66O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,22,24,35,38H,3-10,12,14-16,19-21,23,25-34H2,1-2H3/b13-11-,18-17-,24-22-/t35-/m0/s1

InChI Key

YFBCIDURFTWKDQ-OGFNIKLTSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCC/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCC=CCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate
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[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate
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[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate

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